Ammonium glycyrrhizate

Übersicht

Beschreibung

Ammonium glycyrrhizinate is a compound derived from glycyrrhizic acid, which is a major active constituent of the liquorice root (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects . It has been traditionally used in various medicinal systems and continues to be a significant component in modern clinical medicine.

Wirkmechanismus

Target of Action

Ammonium Glycyrrhizinate (AG), derived from the root of the licorice plant, Glycyrrhiza glabra, primarily targets the liver . It has been developed as a hepatoprotective drug in cases of chronic hepatitis . AG also exhibits affinity for microsomal prostaglandin E synthase type-2 .

Mode of Action

AG interacts with its targets to exert a wide range of pharmacological and biological activities. It inhibits the activity of phospholipase A2, an enzyme critical to numerous inflammatory processes . AG also inhibits cyclooxygenase activity and the formation of prostaglandins . Furthermore, it has been found to inhibit virus replication, directly inactivate viruses, and inhibit inflammation mediated by HMGB1/TLR4 .

Biochemical Pathways

AG affects several biochemical pathways. It inhibits the translocation of NFkB into the nuclei and conjugates free radicals . Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK, and PI3K/AKT . AG also reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase .

Result of Action

The molecular and cellular effects of AG’s action are diverse. It prevents cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells line SH-SY5Y after high-glucose administration . AG also exhibits anti-inflammatory, antiviral, and anti-allergic effects .

Biochemische Analyse

Biochemical Properties

Ammonium Glycyrrhizinate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit cardiac apoptosis and necrosis, exert anti-inflammatory and immune regulatory actions, and show antiviral effects .

Cellular Effects

Ammonium Glycyrrhizinate has significant effects on various types of cells and cellular processes. In neuroblastoma cells line SH-SY5Y, it was observed that Ammonium Glycyrrhizinate could prevent cytotoxic effect and mitochondrial fragmentation after high-glucose administration . It also has the ability to prevent apoptosis and mitochondrial dysfunction induced by high glucose .

Molecular Mechanism

Ammonium Glycyrrhizinate exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the expression of genes related to apoptotic cell death or oxidative stress pathways, suggesting a potential protective role for Ammonium Glycyrrhizinate in oxidative stress-induced cell death .

Temporal Effects in Laboratory Settings

The effects of Ammonium Glycyrrhizinate change over time in laboratory settings. HPLC analysis of Ammonium Glycyrrhizinate listed in the monographs of the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) showed that it has a stable structure .

Dosage Effects in Animal Models

The effects of Ammonium Glycyrrhizinate vary with different dosages in animal models. A single intraperitoneal injection of Ammonium Glycyrrhizinate was able to produce anti-inflammatory effects in zymosan-induced paw edema and peritonitis .

Metabolic Pathways

Ammonium Glycyrrhizinate is involved in various metabolic pathways. It has been found to modulate gut microbiota-conjugated BAs-FXR signaling, which is crucial for maintaining metabolic homeostasis and regulating glucose and lipid metabolism .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Ammoniumglycyrrhizinat erfolgt in der Regel durch Extraktion von Glycyrrhizinsäure aus der Süßholzwurzel. Die Glycyrrhizinsäure wird dann in einem organischen Lösungsmittel gelöst und einer Rückflussextraktion unterzogen. Ammoniak oder Ammoniumhydroxid wird der Lösung zugesetzt, und das Gemisch wird filtriert und getrocknet, um Ammoniumglycyrrhizinat zu erhalten .

Industrielle Produktionsmethoden: In industriellen Anlagen wird Glycyrrhizinat mehrmals mit sauren Alkoholsubstanzen extrahiert. Das hochreine Ammoniumglycyrrhizinat wird durch Kristallisations- und Zentrifugationstechniken gewonnen. Diese Methode gewährleistet eine hohe Produktreinheit, eine exzellente Farbe und eine gleichmäßige Kristallbildung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ammoniumglycyrrhizinat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse sicherzustellen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate der Glycyrrhizinsäure, die eine verbesserte biologische Aktivität aufweisen. Diese Derivate werden häufig in pharmazeutischen Formulierungen wegen ihrer therapeutischen Vorteile eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ammoniumglycyrrhizinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen zur Synthese neuer Verbindungen mit potenziellen therapeutischen Vorteilen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Ammoniumglycyrrhizinat umfasst mehrere molekulare Ziele und Signalwege:

Entzündungshemmende Wirkungen: Die Verbindung hemmt die Aktivität des Kernfaktors kappa B (NF-κB) und der High Mobility Group Box 1 (HMGB1)-Signalwege und reduziert die Produktion von pro-inflammatorischen Zytokinen.

Antivirale Wirkungen: Es interferiert mit der Replikation von RNA- und DNA-Viren, indem es das virale Wachstum und die Zytopathologie hemmt.

Leberschützende Wirkungen: Ammoniumglycyrrhizinat reduziert den Leberstoffwechsel von Aldosteron und unterdrückt die 5-beta-Reduktase-Aktivität, wodurch Leberzellen vor Schäden geschützt werden.

Vergleich Mit ähnlichen Verbindungen

Ammoniumglycyrrhizinat ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines breiten Spektrums an biologischen Aktivitäten und seiner geringen Toxizität. Ähnliche Verbindungen umfassen:

Monoammoniumglycyrrhizinat: Ein weiteres Derivat der Glycyrrhizinsäure mit ähnlichen pharmakologischen Eigenschaften.

Glycyrrhizinsäure: Die Stammverbindung, von der Ammoniumglycyrrhizinat abgeleitet ist, bekannt für ihre entzündungshemmenden und antiviralen Wirkungen.

Glycyrrhetinsäure: Ein Metabolit der Glycyrrhizinsäure mit starken entzündungshemmenden Eigenschaften.

Zusammenfassend lässt sich sagen, dass Ammoniumglycyrrhizinat eine vielseitige Verbindung mit bedeutenden pharmakologischen und biologischen Aktivitäten ist. Seine einzigartigen Eigenschaften und die breite Palette an Anwendungen machen es zu einem wertvollen Bestandteil in verschiedenen Bereichen der Forschung und Industrie.

Eigenschaften

IUPAC Name |

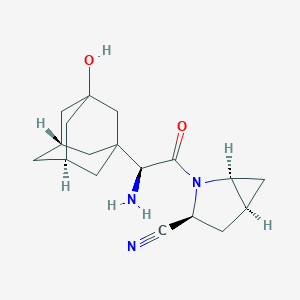

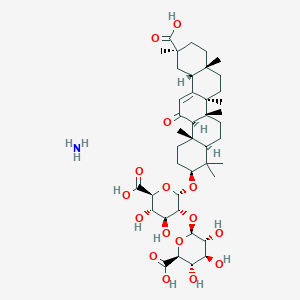

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKKHJEINIICQ-OOFFSTKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68083-53-4 | |

| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

840.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0 | |

| Record name | Ammonium glycyrrhizinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium glycyrrhizate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ammonium glycyrrhizinate exhibits anti-inflammatory activity through multiple mechanisms. It can reduce the levels of pro-inflammatory markers like matrix metalloproteinases and lipid peroxidation products in tissues such as bone and mucoperiosteum. [] It has also been shown to protect liver tissue from damage induced by carbon tetrachloride. []

A: Yes, studies in mice indicate that ammonium glycyrrhizinate influences the immune system by affecting the activity of immunoregulatory mediators like prostaglandin E2, F2α, cAMP, and cGMP. [] Further research is needed to fully elucidate the specific mechanisms and whether these effects are prostaglandin-dependent.

A: Research suggests that ammonium glycyrrhizinate might offer protection against high glucose-induced cellular damage. In a study using the SH-SY5Y neuroblastoma cell line, ammonium glycyrrhizinate was found to prevent cytotoxic effects and mitochondrial fragmentation caused by high glucose exposure. []

ANone: The molecular formula of ammonium glycyrrhizinate is C42H61O16NH4, and its molecular weight is 839.96 g/mol.

A: Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and differentiate the principal components and related substances in ammonium glycyrrhizinate. [, , ]

A: While ammonium glycyrrhizinate generally exhibits good stability, specific formulation strategies can be employed to further enhance its stability and bioavailability. []

A: Researchers are exploring innovative drug delivery systems, such as unsaturated fatty acid vesicles, to improve the topical delivery and enhance the antioxidant activity of ammonium glycyrrhizinate. []

A: Studies in rats indicate that after oral administration, ammonium glycyrrhizinate is primarily distributed to the blood and liver. [, ]

A: Yes, the formulation of ammonium glycyrrhizinate can significantly impact its pharmacokinetic properties. For instance, incorporating ammonium glycyrrhizinate into a multiple emulsion formulation resulted in a slower release profile compared to a simple aqueous solution. []

A: Ammonium glycyrrhizinate has been investigated for its therapeutic potential in various conditions, including chronic hepatitis, dermatitis, eczema, and nephrotic syndrome. [, , , , ]

A: Yes, researchers utilize various animal models, including rats and mice, to investigate the pharmacological effects of ammonium glycyrrhizinate. These models help assess its efficacy in conditions like cardiomyopathy and arthritis. [, ]

A: While generally considered safe for short-term use, long-term or high-dose administration of ammonium glycyrrhizinate, similar to its parent compound glycyrrhizic acid, may lead to adverse effects like hypertension, hypokalemia, and water retention. [] Further research is necessary to fully establish its long-term safety profile.

A: Stringent quality control measures are employed throughout the manufacturing process of ammonium glycyrrhizinate. These include utilizing high-purity raw materials and implementing robust analytical techniques, such as HPLC, to ensure the consistency, safety, and efficacy of the final product. [, , ]

A: Accurately quantifying ammonium glycyrrhizinate and its related substances, particularly its isomers (18α-Gly and 18β-Gly), can be challenging. Researchers have developed improved HPLC methods to address this, enabling better separation and quantification of these components. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.